

Total Synthesis of Curindolizine: Application Notes and Protocols

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Compound of Interest

Compound Name: *Curindolizine*

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This document provides a detailed overview of the total synthesis of **Curindolizine**, a structurally complex polypyrrole alkaloid. The methodology is based on the 14-step abiotic coupling approach developed by the Maimone group.^{[1][2][3][4]} This synthesis is notable for its strategic approach to constructing the intricate trimeric C10N framework of the natural product.

Curindolizine, isolated from the fungus *Curvularia* sp., has demonstrated anti-inflammatory properties, making its synthetic accessibility a topic of significant interest.^{[5][6]} The synthesis leverages a convergent strategy, wherein the precursor curvulamine is first synthesized and then coupled with another C10N fragment to yield the final product.^{[1][2][3][4]}

I. Overview of the Synthetic Strategy

The total synthesis of **Curindolizine** is a multi-stage process that first involves the construction of curvulamine, a dimeric pyrrole alkaloid, which is then elaborated to the trimeric **Curindolizine**. The initial biomimetic approach, which aimed to couple curvulamine with another C10N fragment, proved unsuccessful.^{[1][2][3][4]} This led to the development of a successful 14-step abiotic coupling strategy.^{[1][2][3][4]}

The biosynthetic pathway is believed to involve a Michael addition reaction between curvulamine and an enone derived from procuramine.^{[1][5][6]} The synthetic route, while not biomimetic in its key coupling step, provides a reliable method for accessing this complex natural product.

II. Key Synthetic Transformations and Data

The following table summarizes the key reaction steps, conditions, and yields for the synthesis of key intermediates and **Curindolizine**.

Step	Reaction	Reagents and Conditions	Yield (%)
A	Formation of Dienone Intermediate	Aldol/Boc-migration/E1cB elimination pathway from Boc-protected 2-formylpyrroles and a vinylogous ester.[1]	~30% (in a single step to the cyclized product)
B	Cyanohydrin Formation	Acetaldehyde, TMSCN, Et3N, CH2Cl2, 0 °C to rt	95%
C	Coupling of Cyanohydrin and Pyrroloazepinone	KHMDS, HMPA, THF, -78 °C	Not specified
D	Corey-Bakshi-Shibata (CBS) Reduction	(R)-2-methyl-CBS-oxazaborolidine (1.0 equiv), BH3•DMS (2.0 equiv), DCM, 23 °C, 1 h	84% (42% (-)-isomer + 42% (+)-epi-isomer) [1]
E	DIBAL-H Reduction	DIBAL (5.0 equiv), DCM, -78 °C, 30 min, then silica gel	70%[1]
F	Final Abiotic Coupling to Curindolizine	Michael addition of curvulamine to an enone derived from procuramine.[1]	Not specified

III. Experimental Protocols

The following are detailed protocols for key stages in the total synthesis of **Curindolizine**.

Protocol 1: Synthesis of the Pyrroloazepinone Core

This protocol describes the formation of the 10 π -aromatic nucleus via a cyclization of a dienone intermediate.

- To a solution of the dienone precursor (1.0 equiv) in anhydrous THF, add sodium tert-butoxide (NaOt-Bu) (1.2 equiv) at room temperature.
- Stir the reaction mixture for the time specified by TLC analysis until the starting material is consumed.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired pyrroloazepinone.

Protocol 2: CBS Reduction for Enantioselective Synthesis

This protocol details the asymmetric reduction of a ketone to establish a key stereocenter.

- To a solution of the ketone starting material (1.0 equiv) in dry DCM at 23 °C, add (R)-2-methyl-CBS-oxazaborolidine (1.0 equiv).
- To this mixture, add BH₃•DMS (2.0 equiv) dropwise over 5 minutes.
- Stir the reaction for 1 hour at 23 °C.
- Carefully quench the reaction by the slow addition of methanol at 0 °C.
- Concentrate the mixture under reduced pressure.

- Purify the resulting diastereomers by flash column chromatography on silica gel.

Protocol 3: DIBAL-H Reduction

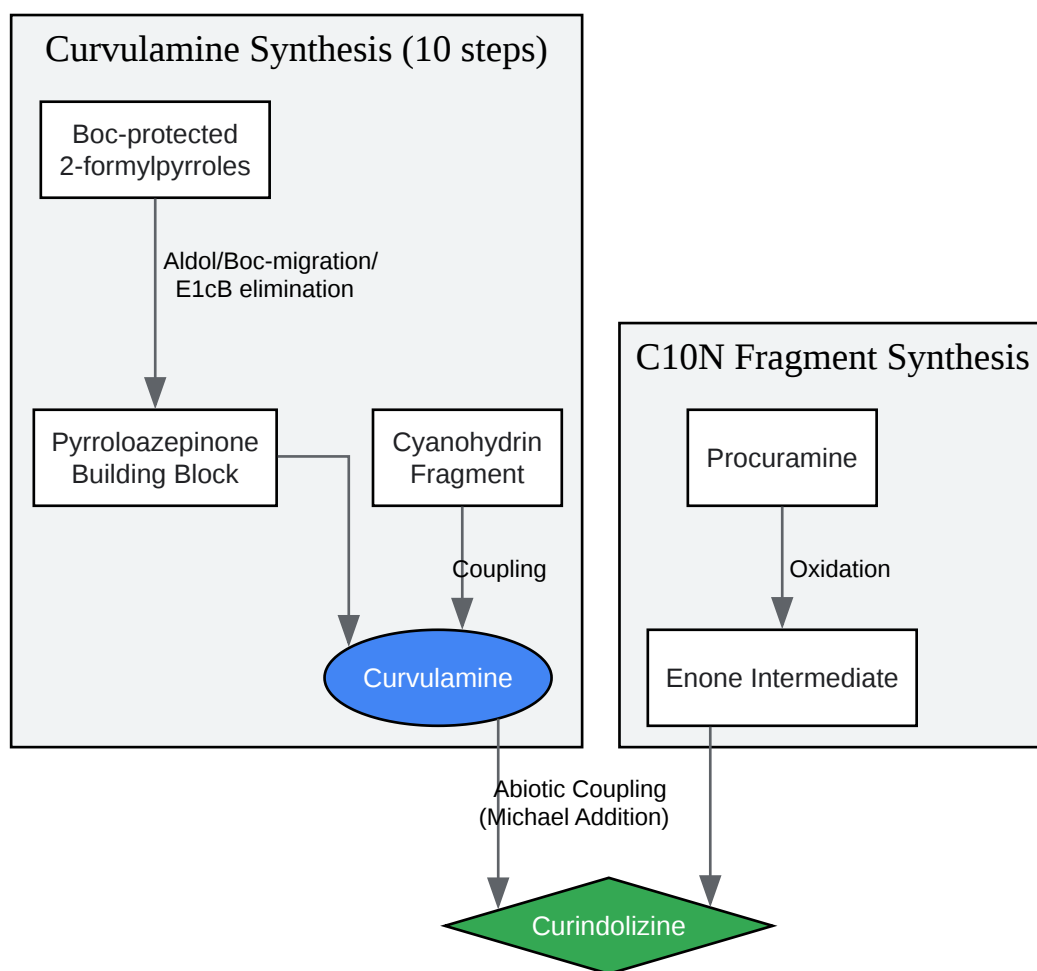
This protocol describes the reduction of a nitrile or ester functionality.

- Dissolve the substrate (1.0 equiv) in dry DCM and cool the solution to -78 °C under an inert atmosphere.
- Add DIBAL-H (5.0 equiv) dropwise to the solution, maintaining the temperature at -78 °C.
- Stir the reaction mixture for 30 minutes.
- Add silica gel to the reaction mixture and allow it to warm to room temperature over 5 minutes.
- Filter the mixture through a pad of Celite, washing with DCM.
- Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

IV. Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic strategy for **Curindolizine**, highlighting the convergent approach.

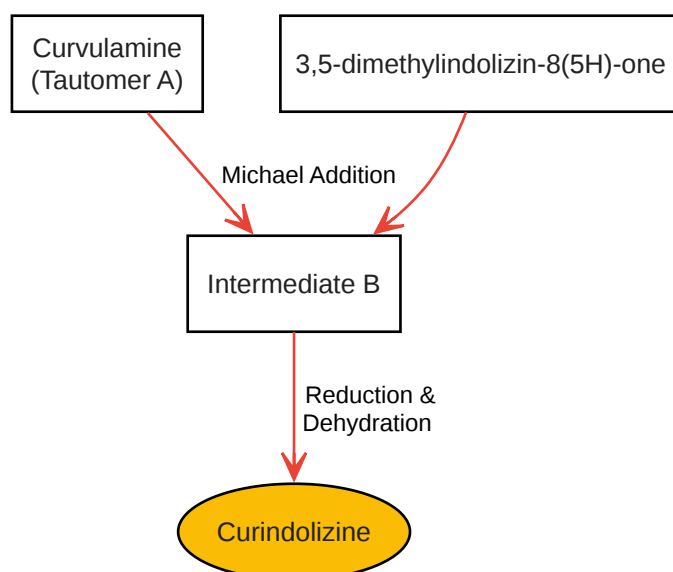


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Caption: Overall synthetic workflow for the total synthesis of **Curindolizine**.

Proposed Biosynthetic Michael Addition

This diagram illustrates the proposed key bond-forming step in the biosynthesis of **Curindolizine**.



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